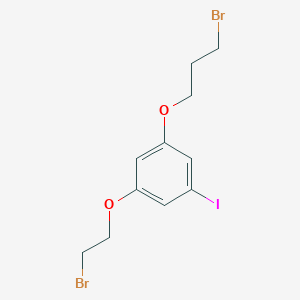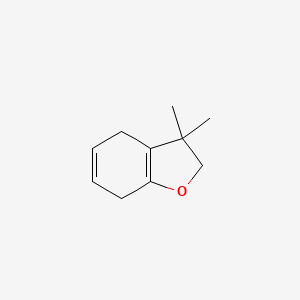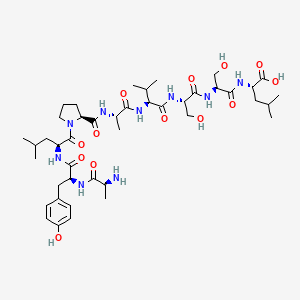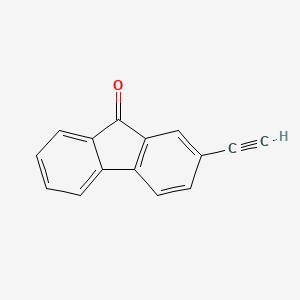
2-Ethynyl-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H8O It is a derivative of fluorenone, characterized by the presence of an ethynyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-9H-fluoren-9-one typically involves the Sonogashira coupling reaction. This method employs palladium-catalyzed coupling of terminal alkynes with aryl halides. For instance, the reaction between 2-bromo-9H-fluoren-9-one and ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide, followed by deprotection, yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in the synthesis of such compounds due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong bases or nucleophiles.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-9H-fluoren-9-one largely depends on its chemical reactivity. The ethynyl group can participate in various reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting molecular pathways and targets. For instance, the compound’s ability to form conjugated systems can influence its interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
- 3,6-Bisethynyl-9H-fluoren-9-one
- 2,7-Dibromo-9H-fluoren-9-one
- 9H-Fluoren-9-one
Comparison: 2-Ethynyl-9H-fluoren-9-one is unique due to the presence of the ethynyl group at the 2-position, which imparts distinct reactivity and properties compared to other fluorenone derivatives. For example, 3,6-Bisethynyl-9H-fluoren-9-one has ethynyl groups at the 3 and 6 positions, leading to different electronic and steric effects .
Eigenschaften
CAS-Nummer |
922168-04-5 |
|---|---|
Molekularformel |
C15H8O |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-ethynylfluoren-9-one |
InChI |
InChI=1S/C15H8O/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h1,3-9H |
InChI-Schlüssel |
AXGXOIVOWCANGM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)

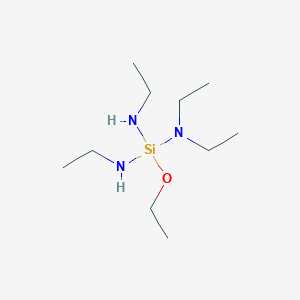

![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)

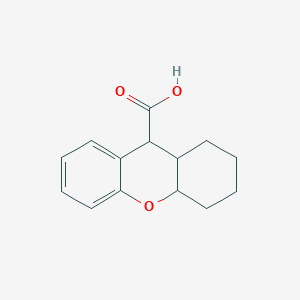
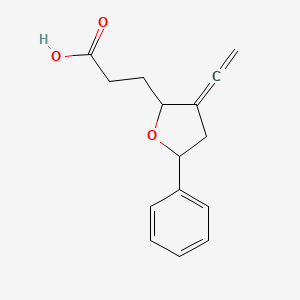
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
